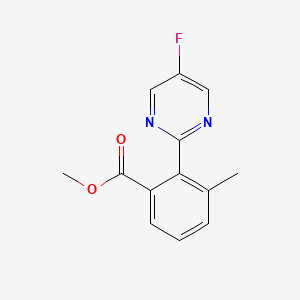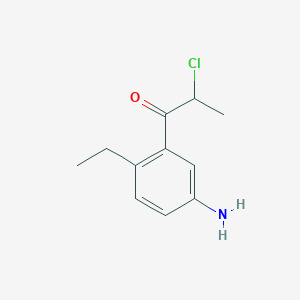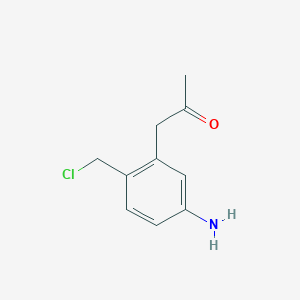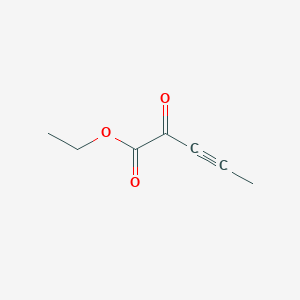
Ethyl 2-oxopent-3-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-oxopent-3-ynoate is an organic compound with the molecular formula C7H8O3 It is a derivative of pent-3-ynoic acid, featuring an ethyl ester group and a keto group at the second carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 2-oxopent-3-ynoate can be synthesized through the reaction of propargyl chloride with diethyl oxalate. The reaction involves the formation of a lithium derivative of propargyl chloride, which then reacts with diethyl oxalate to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2-oxopent-3-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-oxopent-3-ynoate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of ethyl 2-oxopent-3-ynoate involves its reactivity as a dienophile in Diels-Alder reactions. The compound’s triple bond and keto group make it highly reactive towards conjugated dienes, facilitating the formation of stable cyclic adducts. This reactivity is leveraged in synthetic organic chemistry to construct complex molecular architectures .
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-chloro-2-oxopent-3-ynoate: This compound is similar in structure but features a chlorine atom, which can alter its reactivity and applications.
Methyl 2-oxopent-3-ynoate: A methyl ester variant that may exhibit different physical and chemical properties due to the change in the ester group.
Propyl 2-oxopent-3-ynoate: Another ester variant with a propyl group, affecting its solubility and reactivity.
Uniqueness: this compound is unique due to its specific combination of an ethyl ester group and a keto group, which provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C7H8O3 |
|---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
ethyl 2-oxopent-3-ynoate |
InChI |
InChI=1S/C7H8O3/c1-3-5-6(8)7(9)10-4-2/h4H2,1-2H3 |
InChI-Schlüssel |
QKNJSOHLYYPQLU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C#CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


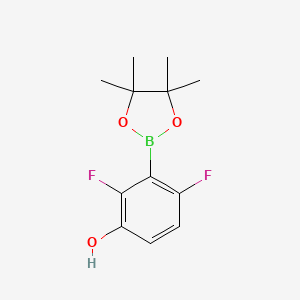


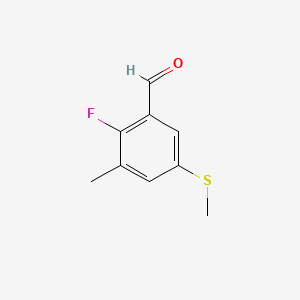


![Ethyl 3-(4-(4-chlorophenoxy)phenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene-4-carboxylate](/img/structure/B14036712.png)

